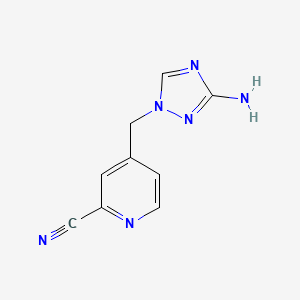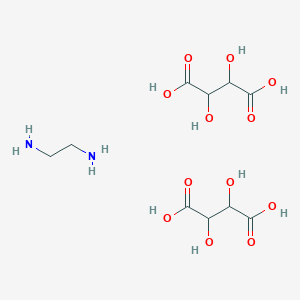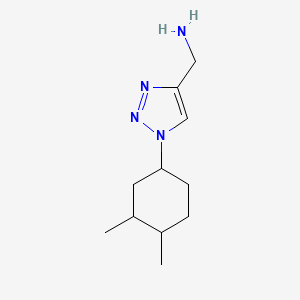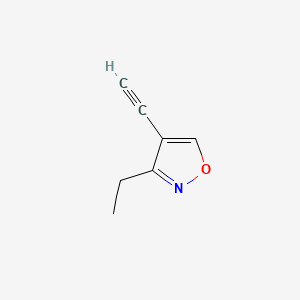
3-Ethyl-4-ethynyl-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-4-ethynyl-1,2-oxazole: is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl group at the third position and an ethynyl group at the fourth position of the oxazole ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-ethynyl-1,2-oxazole can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide . Another method involves the use of palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro(hetero)aromatics .
Industrial Production Methods: Industrial production of oxazole derivatives often involves continuous flow processes to ensure high efficiency and safety. For example, the cyclodehydration of β-hydroxy amides can be performed in a packed reactor containing manganese dioxide, allowing for the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles .
化学反应分析
Types of Reactions: 3-Ethyl-4-ethynyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethynyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of oxazole derivatives with different substituents.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
科学研究应用
Chemistry: 3-Ethyl-4-ethynyl-1,2-oxazole is used as an intermediate in the synthesis of various biologically active compounds. Its unique structure allows for the development of new chemical entities with potential therapeutic applications .
Biology: The compound has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. It serves as a scaffold for the design of new drugs targeting specific biological pathways .
Medicine: Oxazole derivatives, including this compound, have shown promise in the development of new pharmaceuticals. They are being investigated for their potential use in treating various diseases, including cancer, bacterial infections, and inflammatory disorders .
Industry: In the industrial sector, oxazole derivatives are used in the production of agrochemicals, dyes, and polymers. Their unique chemical properties make them valuable in various manufacturing processes .
作用机制
The mechanism of action of 3-ethyl-4-ethynyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, oxazole derivatives have been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and cancer progression . Additionally, the compound’s ability to interact with bacterial enzymes makes it a potential candidate for developing new antibiotics .
相似化合物的比较
Aleglitazar: An antidiabetic drug containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole core.
Uniqueness: 3-Ethyl-4-ethynyl-1,2-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and ethynyl groups on the oxazole ring enhances its reactivity and potential for diverse applications in medicinal chemistry .
属性
分子式 |
C7H7NO |
|---|---|
分子量 |
121.14 g/mol |
IUPAC 名称 |
3-ethyl-4-ethynyl-1,2-oxazole |
InChI |
InChI=1S/C7H7NO/c1-3-6-5-9-8-7(6)4-2/h1,5H,4H2,2H3 |
InChI 键 |
QJNVPOXZRRNFIV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NOC=C1C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


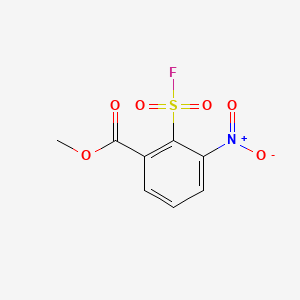
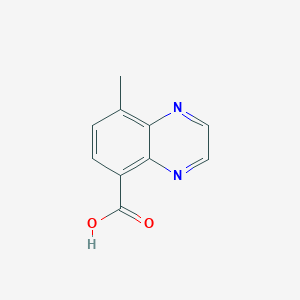
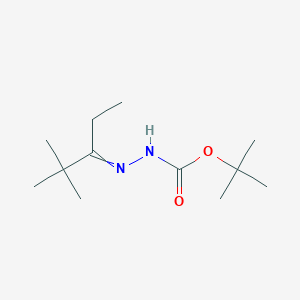
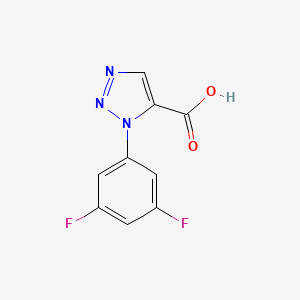
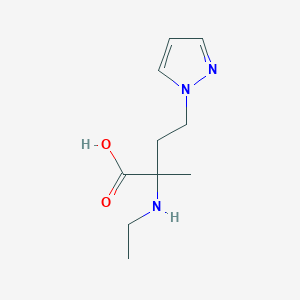
![(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13645534.png)
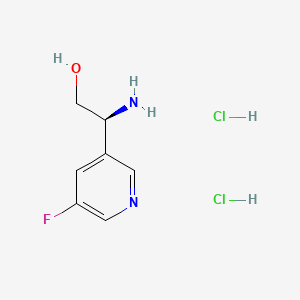
![(3AS,7aR)-1-(2-methoxyethyl)octahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13645550.png)
![4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-ylmethanamine](/img/structure/B13645561.png)
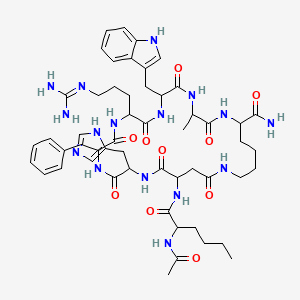
![(2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride](/img/structure/B13645568.png)
